tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid structure and stereochemistry
tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid structure and stereochemistry
Stereochemical Architecture and Synthetic Utility of Tricyclo[5.2.1.0 ]decane-2-carboxylic Acid[1]
Executive Summary
Tricyclo[5.2.1.0
This guide details the structural complexities of TCDC, specifically the thermodynamic and kinetic factors governing its stereoisomerism during the Koch-Haaf carbonylation synthesis.[1] It serves as a technical roadmap for researchers utilizing TCDC as a bioisostere for adamantane or as a precursor for high-performance optical polymers.[1]
Structural Analysis & Stereochemistry
The Tricyclo[5.2.1.0 ]decane Skeleton
The core structure is a fused tricyclic system comprising a norbornane unit fused to a cyclopentane ring.[1] The nomenclature [5.2.1.0^{2,6}] indicates the connectivity of the carbon atoms, with the fusion occurring at the C2 and C6 positions.[1]
-
Rigidity: The bridged norbornane system confers exceptional rigidity, reducing the entropic penalty upon binding to biological targets (e.g., GPCRs).[1]
-
Lipophilicity: The saturated hydrocarbon cage provides high logP values, facilitating blood-brain barrier (BBB) permeability.[1]
Stereochemical Isomerism
The stereochemistry of TCDC is defined by two distinct geometric relationships:
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Skeleton Fusion (Endo vs. Exo): The orientation of the fused cyclopentane ring relative to the methylene bridge (C10) of the norbornane system.[1]
-
Carboxyl Group Orientation (Endo vs. Exo): The orientation of the carboxylic acid at the C2 quaternary center.[1]
Isomer Classification
| Isomer Type | Description | Thermodynamic Stability |
| Endo-Skeleton | The cyclopentane ring folds towards the C10 bridge.[1] Derived from commercial endo-DCPD. | Kinetic product (less stable).[1] |
| Exo-Skeleton | The cyclopentane ring folds away from the C10 bridge.[1] | Thermodynamic product (more stable).[1] |
| 2-Exo-COOH | The -COOH group points towards the C10 bridge.[1] | Variable based on steric compression. |
| 2-Endo-COOH | The -COOH group points away from the C10 bridge.[1] | Variable based on steric compression.[1] |
Note: Under strong acidic conditions (Koch-Haaf), the endo-skeleton often isomerizes to the exo-skeleton via carbocation rearrangement.[1]
Visualization of Stereochemical Relationships
The following diagram illustrates the structural divergence and numbering system.
Synthesis: The Koch-Haaf Carbonylation[1][2]
The most efficient route to TCDC involves the Koch-Haaf reaction , which carboxylates tertiary carbocations generated from alkenes or alcohols using carbon monoxide (generated in situ from formic acid) in a superacidic medium.[1]
Reaction Mechanism[1][3]
-
Protonation: The precursor (dihydrodicyclopentadiene) is protonated to form a secondary carbocation.[1]
-
Wagner-Meerwein Rearrangement: The carbocation undergoes a 1,2-hydride or alkyl shift to form the more stable tertiary carbocation at the C2 bridgehead position.[1]
-
Carbonylation: Nucleophilic attack by CO forms an acylium ion.[1][2]
-
Hydrolysis: Reaction with water yields the carboxylic acid.[1]
Experimental Protocol (Formic Acid Method)
This protocol avoids high-pressure autoclaves by using formic acid as the CO source.[1]
Reagents:
-
Formic Acid (98-100%)[1]
-
Sulfuric Acid (96-98%)[1]
-
Solvent: n-Hexane or Dichloromethane (optional, for extraction)[1]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a thermometer. Ensure the system is vented to a fume hood (CO generation).[1]
-
Acid Charge: Charge the flask with Sulfuric Acid (6.0 molar equivalents) . Cool to 10-15°C using an ice bath.
-
Feed Preparation: Prepare a mixture of DHDCPD (1.0 eq) and Formic Acid (3.0 eq) in the dropping funnel.
-
Addition (Critical Step): Add the DHDCPD/Formic Acid mixture dropwise to the sulfuric acid.[1]
-
Digestion: After addition, stir vigorously at 20-30°C for 2-4 hours to ensure complete isomerization to the thermodynamic exo-skeleton form.
-
Quench: Pour the reaction mixture slowly onto crushed ice. The product will precipitate as a sticky solid or oil.[1]
-
Workup:
-
Purification: Recrystallization from hexane/acetone or vacuum distillation (bp ~160°C at 10 mmHg).[1]
Synthetic Pathway Diagram
Analytical Characterization
Validating the structure requires distinguishing between the isomers.[1]
| Technique | Parameter | Diagnostic Feature |
| 1H NMR | Chemical Shift | The proton alpha to the COOH is absent (quaternary C2).[1] Bridgehead protons (H1, H6) show distinct coupling patterns for endo vs exo fusion.[1] |
| 13C NMR | Carbonyl Shift | ~180-185 ppm (COOH).[1] |
| 13C NMR | C2 Quaternary | Characteristic singlet in decoupled spectrum, shifted downfield due to COOH.[1] |
| GC-MS | Retention Time | Exo-skeleton isomers generally elute earlier than endo-skeleton isomers on non-polar columns due to more compact shape.[1] |
| IR | Carbonyl Stretch | Strong band at 1690-1710 cm⁻¹.[1] |
Applications in Drug Discovery & Materials[1]
Bioisosterism
TCDC is a lipophilic "cage" molecule.[1] It serves as a bioisostere for:
-
Adamantane: TCDC is slightly less symmetrical but offers similar bulk and lipophilicity.[1]
-
Phenyl Groups: Used to increase metabolic stability by replacing aromatic rings with saturated cages (reducing CYP450 oxidation).[1]
Pharmaceutical Intermediates
Derivatives of TCDC are explored in:
-
Antivirals: Analogous to Amantadine/Rimantadine derivatives.[1]
-
GPCR Ligands: The rigid scaffold orients pharmacophores in specific vectors, useful for mapping receptor pockets.[1]
Optical Materials
The ester derivatives (e.g., TCDC-methacrylate) are polymerized to create optical resins.[1] The alicyclic structure provides:
-
High transparency (no aromatic absorption).[1]
-
High glass transition temperature (Tg) due to steric bulk.[1]
-
Low birefringence.[1]
References
-
Koch, H., & Haaf, W. (1960).[1][4] Über die Synthese von Carbonsäuren mit tertiären Carboxylgruppen (Koch-Haaf-Reaktion).[1] Liebigs Annalen der Chemie.[1][4] [1]
-
Mitsubishi Gas Chemical Co. (1981).[1] Process for producing tricyclo[5.2.1.0
]decane-2-carboxylic acid.[1][3][4][5] US Patent 4602107A.[1] -
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 157342, Ethyl tricyclo[5.2.1.0
]decane-2-carboxylate.[1][1] -
Olah, G. A., et al. (1985).[1] Superacid-catalyzed carbonylation of hydrocarbons.[1] Chemical Reviews.[1] [1]
Sources
- 1. Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate | C13H20O2 | CID 157342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Method for producing tricyclo[5.2.1.02,6]decane-2-carboxylate - Eureka | Patsnap [eureka.patsnap.com]
- 4. US4602107A - Process for producing trycyclo[5.2.1.02,6 ]decane-2-carboxylic acid - Google Patents [patents.google.com]
- 5. EP3753919A4 - Method for producing tricyclo[5.2.1.02,6]decane-2-carboxylic acid esters - Google Patents [patents.google.com]
